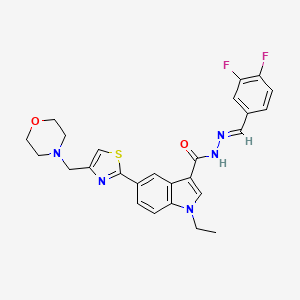
D-Glucose-13C,d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-13C,d1: is a stable isotope-labeled compound of glucose, where the carbon-13 isotope is incorporated at specific positions within the glucose molecule. This labeling allows for detailed studies in various scientific fields, including metabolic research, tracer studies, and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C,d1 typically involves the incorporation of carbon-13 into the glucose molecule through biosynthetic or chemical methods. One common approach is to feed microorganisms with carbon-13 labeled substrates, which are then metabolized to produce labeled glucose. Chemical synthesis can also be employed, where specific carbon atoms in the glucose molecule are replaced with carbon-13 through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using carbon-13 enriched substrates. The microorganisms used in these processes are capable of incorporating the carbon-13 isotope into glucose during their metabolic activities. The labeled glucose is then extracted and purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucose-13C,d1 undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucaric acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or bromine water.
Reduction: Catalysts like sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Various organic reagents depending on the desired derivative.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
Applications De Recherche Scientifique
Chemistry: D-Glucose-13C,d1 is used in NMR spectroscopy to study the structure and dynamics of glucose and its derivatives. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR experiments.
Biology: In biological research, this compound is used as a metabolic tracer to study glucose metabolism in cells and organisms. It helps in understanding the pathways and rates of glucose utilization.
Medicine: In medical research, this compound is used in metabolic studies to investigate disorders related to glucose metabolism, such as diabetes. It is also used in positron emission tomography (PET) imaging to study glucose uptake in tissues.
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development purposes. It is also used in quality control processes to ensure the accuracy of analytical methods.
Mécanisme D'action
D-Glucose-13C,d1 exerts its effects by participating in the same metabolic pathways as natural glucose. The carbon-13 labeling allows for the tracking and analysis of glucose metabolism through various techniques such as NMR and mass spectrometry. The labeled glucose is metabolized in the same way as natural glucose, providing insights into the molecular targets and pathways involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
D-Glucose-13C6: A fully labeled glucose molecule with carbon-13 at all six carbon positions.
D-Glucose-1-13C: Glucose labeled with carbon-13 at the first carbon position.
D-Glucose-6-13C: Glucose labeled with carbon-13 at the sixth carbon position.
Uniqueness: D-Glucose-13C,d1 is unique due to its specific labeling pattern, which allows for targeted studies of glucose metabolism. The incorporation of carbon-13 at specific positions provides detailed information on the metabolic pathways and mechanisms involved in glucose utilization.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1D |
Clé InChI |
GZCGUPFRVQAUEE-BLIQJOKYSA-N |
SMILES isomérique |
[2H][13C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















